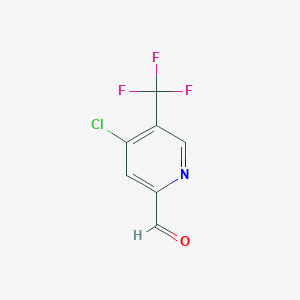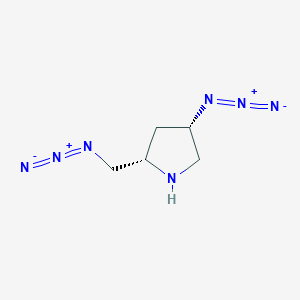
2,2'-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a disulfide bridge linking two imidazole rings, each substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. The presence of the disulfide bridge and the phenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The phenyl groups can be introduced through various substitution reactions, and the hydroxyl groups are typically added via hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an electrophile such as a halogen or nitro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) involves its ability to interact with various molecular targets. The disulfide bridge can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The phenyl and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Disulfanediylbis(2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol)
- 2,2’-Disulfanediylbis(1-methyl-1H-imidazole)
Uniqueness
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is unique due to the presence of the phenyl groups and the hydroxyl groups, which impart distinct chemical properties compared to other disulfide-bridged imidazole derivatives. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
926306-14-1 |
|---|---|
Molecular Formula |
C18H14N4O2S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-hydroxy-2-[(1-hydroxy-4-phenylimidazol-2-yl)disulfanyl]-4-phenylimidazole |
InChI |
InChI=1S/C18H14N4O2S2/c23-21-11-15(13-7-3-1-4-8-13)19-17(21)25-26-18-20-16(12-22(18)24)14-9-5-2-6-10-14/h1-12,23-24H |
InChI Key |
YCQBVFLJOQQJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)SSC3=NC(=CN3O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)







![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
